1-(Perfluorohexyl)octadecane

Vue d'ensemble

Description

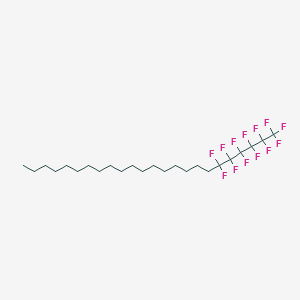

1-(Perfluorohexyl)octadecane is a fluorinated compound with the molecular formula C24H37F13 and a molecular weight of 572.53 g/mol . This compound is characterized by its unique structure, which includes a perfluorohexyl group attached to an octadecane chain. It is known for its high thermal and chemical stability, making it valuable in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(Perfluorohexyl)octadecane is typically synthesized through a series of chemical reactions involving fluorination and alkylation. One common method involves the reaction of perfluorohexyl iodide with octadecane in the presence of a catalyst . The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using specialized equipment to ensure purity and yield. The process may include multiple purification steps, such as distillation and recrystallization, to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(Perfluorohexyl)octadecane undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to remove oxygen-containing groups.

Substitution: Halogenation and other substitution reactions can be performed to replace hydrogen atoms with halogens or other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce halogenated derivatives .

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(Perfluorohexyl)octadecane, with the chemical formula , is characterized by a long hydrocarbon chain with a perfluoroalkyl group. This structure imparts significant hydrophobicity and lipophobicity, making it useful in applications where resistance to water and organic solvents is required .

Materials Science

- Porous Polymer Synthesis : The compound can be utilized in the synthesis of porous polymers through emulsion templating techniques. It acts as a surfactant that stabilizes high internal phase emulsions (HIPEs), leading to the formation of structured materials with tunable porosity. This property is critical in developing materials for drug delivery systems and filtration applications .

- Surface Coatings : Due to its hydrophobic nature, this compound is being explored as a surface treatment agent to enhance the water-repellency of various substrates. Its application in coatings can improve the durability and performance of materials exposed to harsh environmental conditions.

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Porous Polymers | Drug delivery systems | Controlled release and targeted delivery |

| Surface Treatments | Water-repellent coatings | Enhanced durability and performance |

Pharmaceutical Applications

- Ophthalmic Solutions : this compound has been investigated for use in ophthalmic formulations, particularly for treating dry eye disease. Its role as a nonionic surfactant helps stabilize emulsions used in eye drops, improving their efficacy and comfort for users .

- Drug Solubilization : The compound's unique solubility properties make it suitable for enhancing the solubility of poorly soluble drugs, thereby improving their bioavailability. This application is particularly relevant in the formulation of oral medications.

Environmental Science

- Oil Spill Remediation : The hydrophobic properties of this compound enable it to be used in environmental cleanup efforts, particularly in the removal of oils and organic solvents from wastewater. Its ability to absorb and encapsulate hydrocarbons makes it a valuable material for developing adsorbents used in spill response technologies .

- Fluorinated Compounds Screening : Research has focused on understanding the migration of fluorinated compounds from food contact materials into food products. Studies have employed advanced chromatographic techniques to assess the safety and environmental impact of such compounds, including this compound .

Case Study 1: Emulsion Templating for Drug Delivery

A study demonstrated that using this compound as a stabilizing agent in HIPEs led to the successful formation of porous polymer matrices that can encapsulate therapeutic agents. These matrices exhibited controlled release profiles, making them suitable for sustained drug delivery applications.

Case Study 2: Oil Removal Efficiency

In a recent experiment, researchers synthesized adsorbents incorporating this compound to evaluate their oil removal efficiency from contaminated water sources. The results indicated a significant reduction in oil content, showcasing the compound's effectiveness in environmental remediation efforts.

Mécanisme D'action

The mechanism of action of 1-(Perfluorohexyl)octadecane involves its interaction with lipid membranes and hydrophobic environments. Its perfluorinated chain provides unique properties, such as low surface energy and high resistance to degradation. These characteristics make it effective in reducing surface tension and providing protective coatings .

Comparaison Avec Des Composés Similaires

Perfluorohexyloctane: Similar in structure but with a shorter carbon chain.

Perfluorooctane: Another fluorinated compound with different applications and properties.

Perfluorodecalin: Known for its use in oxygen transport and medical applications.

Uniqueness: 1-(Perfluorohexyl)octadecane stands out due to its longer carbon chain, which provides enhanced hydrophobicity and stability compared to shorter-chain fluorinated compounds. This makes it particularly useful in applications requiring long-lasting and durable materials .

Activité Biologique

1-(Perfluorohexyl)octadecane, also known by its chemical formula C24H49F13, is a semi-fluorinated alkane that has garnered attention in both industrial applications and biological research. This compound is part of a larger class of perfluorinated compounds (PFCs), which are known for their unique chemical properties, including hydrophobicity and lipophobicity. The biological activity of such compounds is critical for understanding their environmental impact and potential health risks.

This compound is characterized by a long hydrophobic hydrocarbon chain with a perfluorohexyl group. This structure contributes to its stability and resistance to degradation, making it a subject of interest in studies related to bioaccumulation and toxicity.

| Property | Value |

|---|---|

| Molecular Formula | C24H49F13 |

| Molecular Weight | 505.49 g/mol |

| Boiling Point | Not readily available |

| Solubility | Insoluble in water |

Toxicological Studies

Recent studies have highlighted the toxicological implications of this compound. Research indicates that exposure to PFCs can lead to various health issues, including endocrine disruption and developmental toxicity. A study conducted by Ali E Osman explored the interactions of semi-fluorinated alkanes with biological systems, noting significant effects on cellular membranes due to the amphiphilic nature of these compounds .

Case Studies

- Endocrine Disruption : A case study published in Environmental Health Perspectives examined the effects of perfluorinated compounds on human health, revealing that prolonged exposure could disrupt hormonal functions, particularly thyroid hormones .

- Developmental Toxicity : Research involving animal models demonstrated that exposure to this compound during gestation led to developmental abnormalities in offspring, highlighting the compound's potential teratogenic effects .

- Bioaccumulation : A study focusing on aquatic organisms showed that this compound could accumulate in fish tissues, raising concerns about its long-term ecological impact .

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes. The perfluorinated tail enhances membrane permeability, potentially leading to altered cellular functions. This interaction can disrupt lipid bilayers, affecting membrane fluidity and integrity, which may result in cytotoxic effects.

Environmental Impact

Given its persistence in the environment, this compound poses significant ecological risks. Studies indicate that these compounds can migrate through soil and water systems, leading to widespread contamination. The Swedish Chemicals Agency has reported limited knowledge regarding the occurrence and behavior of highly fluorinated substances in ecosystems, emphasizing the need for more comprehensive studies .

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetracosane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37F13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(25,26)20(27,28)21(29,30)22(31,32)23(33,34)24(35,36)37/h2-18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFBBTCWDMDAGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37F13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10776885 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotetracosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10776885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154628-01-0 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotetracosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154628-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorotetracosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10776885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.